molecular formula C8H5FN2S B2975892 4-(4-Fluorophenyl)-1,2,3-thiadiazole CAS No. 40788-81-6

4-(4-Fluorophenyl)-1,2,3-thiadiazole

Cat. No. B2975892
CAS RN: 40788-81-6
M. Wt: 180.2
InChI Key: WNOHTWCWFQFJIO-UHFFFAOYSA-N
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Description

Compounds with a fluorophenyl group, such as 4-Fluorophenol , are often used in the synthesis of pharmaceuticals and as starting materials for the synthesis of other organosulfonamides. They are also used in the synthesis of novel materials with interesting physical and chemical properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with fluorinating agents or condensation reactions . For instance, a new series of metal complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . For example, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was successfully synthesized and crystallized in the monoclinic system .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with proteins and other molecules in the body . For example, N-(4-Fluorophenyl) 4-boronobenzenesulfonamide has been shown to interact with certain enzymes, which may be responsible for its ability to affect biochemical pathways in the body .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as UV-Vis, FT-IR, 1H-NMR, and mass spectra . For example, the physical properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .

Scientific Research Applications

Anticancer Potential

4-(4-Fluorophenyl)-1,2,3-thiadiazole and its derivatives have shown promising anticancer properties. For example, specific derivatives like 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]-thiadiazoles demonstrated strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki et al., 2011). Similarly, compounds like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) inhibited proliferation of various tumor cells, including those derived from nervous system cancers and peripheral cancers, without affecting the viability of normal cells (Rzeski et al., 2007).

Antiviral and Antifungal Applications

Several this compound derivatives have demonstrated antiviral activities. For instance, novel 4-methyl-1,2,3-thiadiazoles containing the active substructure of 3-fluoro-4-methylphenyl showed significant anti-tobacco mosaic virus (TMV) activity (Yi-feng & Morzherin, 2010). Additionally, certain fluorinated triazinothiadiazolones synthesized from 2-(4'-fluorophenyl)-6-(2'-amino-5'-fluorophenyl)-1,2,4-triazino[3,4-b][1,3,4]thiadiazol-4-one were evaluated as potential anthelmintic drugs (Makki et al., 2015).

Structural Studies

Structural elucidation and analysis of various this compound derivatives have been conducted. For instance, the crystal structure of 2-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one was reported, providing insights into the molecular conformation and interactions (Wan et al., 2006).

Fluorescence and Spectroscopic Analysis

The 1,3,4-thiadiazole group, including derivatives with 4-fluorophenyl, has been studied for its fluorescence properties. These studies provide valuable insights for the development of fluorescence probes and may have implications in biology and molecular medicine (Budziak et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds is not fully understood, but it is believed to be related to their ability to form strong hydrogen bonds with other molecules . For example, CRL-40,940, the bisfluoro analog of modafinil, is a eugeroic as well as a weak dopamine reuptake inhibitor .

properties

IUPAC Name

4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOHTWCWFQFJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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